molecular formula C13H19N3O B12070624 Benzamide, N-methyl-4-(1-piperazinylmethyl)-

Benzamide, N-methyl-4-(1-piperazinylmethyl)-

Cat. No.: B12070624
M. Wt: 233.31 g/mol
InChI Key: WZFWMRGPTNWLIA-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-4-(1-piperazinylmethyl)-, also known by its systematic name 4-[(4-Methyl-1-piperazinyl)methyl]benzamide , is a chemical compound with the molecular formula C₁₃H₂₁N₃. It falls within the class of heterocyclic building blocks and has a molecular weight of 219.33 g/mol . This compound features a benzene ring substituted with a methylpiperazine moiety.

Preparation Methods

Synthetic Routes:

The synthetic preparation of Benzamide, N-methyl-4-(1-piperazinylmethyl)- involves the following steps:

    N-Methylation of Piperazine: The starting material is piperazine, which undergoes N-methylation using methyl iodide or another suitable methylating agent.

    Amide Formation: The N-methylpiperazine reacts with benzoyl chloride or benzoyl bromide to form the benzamide derivative.

Industrial Production:

While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Benzamide, N-methyl-4-(1-piperazinylmethyl)-: can participate in various chemical reactions:

    Substitution Reactions: The amide nitrogen can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring may be oxidized or reduced under appropriate conditions.

    Common Reagents: Reagents like acyl chlorides (e.g., benzoyl chloride), methylating agents (e.g., methyl iodide), and reducing agents (e.g., lithium aluminum hydride) play crucial roles.

    Major Products: The primary product is the N-methylbenzamide with the piperazine side chain intact.

Scientific Research Applications

Benzamide, N-methyl-4-(1-piperazinylmethyl)-: finds applications in various fields:

    Medicine: It may serve as a scaffold for drug design due to its amide functionality and piperazine moiety.

    Chemical Synthesis: Researchers use it as a building block for more complex molecules.

    Biological Studies: Its derivatives could be investigated for biological activity.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular targets, possibly involving receptors or enzymes.

Comparison with Similar Compounds

While Benzamide, N-methyl-4-(1-piperazinylmethyl)- is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-methyl-4-(piperazin-1-ylmethyl)benzamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)12-4-2-11(3-5-12)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17)

InChI Key

WZFWMRGPTNWLIA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2CCNCC2

Origin of Product

United States

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